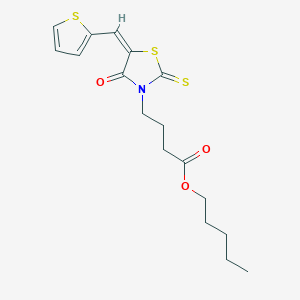

(E)-pentyl 4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of thiazolidine, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring . The presence of the thiophene ring (a five-membered ring containing four carbon atoms and a sulfur atom) and the thiazolidine ring suggests that this compound might have interesting chemical properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, thiazolidine derivatives are typically synthesized through cyclization reactions involving a suitable amine, a carbonyl compound, and a sulfur-containing compound . The presence of the thiophene ring might require additional steps or different reagents .Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the thiophene and thiazolidine rings. These rings are aromatic and may participate in pi stacking interactions, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis

Thiazolidine and thiophene rings can undergo a variety of chemical reactions. For example, thiophene can undergo electrophilic aromatic substitution reactions similar to those observed with benzene . Thiazolidine can react with various electrophiles at the sulfur atom or undergo ring-opening reactions .Applications De Recherche Scientifique

Synthesis and Photophysical Properties

A study by Jachak et al. (2021) on the synthesis of novel d-π-A type chromophores reveals the impact of structural manipulations on photophysical properties. The study included derivatives that exhibit significant absorption and emission wavelengths, demonstrating the potential for applications in optical materials and molecular electronics. The viscosity-induced emission observed suggests its utility in sensing applications, highlighting the versatile applications of thioxothiazolidin derivatives in photophysical research (Jachak, Khopkar, Patel, Patil, & Shankarling, 2021).

Anticancer Activity

Research conducted by Horishny and Matiychuk (2020) explores the antitumor screening of thiazolidin derivatives. The study highlights a preparative approach to synthesize compounds with moderate antitumor activity against malignant tumor cells, including the UO31 renal cancer cell line. This indicates the potential therapeutic applications of these compounds in oncology, demonstrating their relevance in the design of new antitumor agents (Horishny & Matiychuk, 2020).

Propriétés

IUPAC Name |

pentyl 4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S3/c1-2-3-4-10-21-15(19)8-5-9-18-16(20)14(24-17(18)22)12-13-7-6-11-23-13/h6-7,11-12H,2-5,8-10H2,1H3/b14-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOADGRKZUWKFL-WYMLVPIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)CCCN1C(=O)C(=CC2=CC=CS2)SC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC(=O)CCCN1C(=O)/C(=C\C2=CC=CS2)/SC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2816060.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2816067.png)

![1-((2-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![5-Fluoro-1h,2h,3h,9h,9ah-benzo[b]pyrrolizine hydrochloride](/img/structure/B2816073.png)

![1-(4-chlorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2816077.png)